Salsoline

Dopamine receptor binding Neuropharmacology Receptor affinity

For researchers requiring a differentiated tool compound for monoamine oxidase and adrenergic receptor studies, (-)-Salsoline (CAS 89-31-6) is the indicated THIQ alkaloid. Its C-7 O-methylation minimizes D3 receptor activation compared to salsolinol, making it the preferred analyte for Parkinson's and alcoholism pathway investigations. The (R)-enantiomer provides stereoselective, competitive MAO-A inhibition (Ki=77 µM), while the racemic mixture offers combined partial beta-adrenergic agonism and non-competitive antagonism for cardiac studies.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 89-31-6
Cat. No. B000034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalsoline
CAS89-31-6
Synonyms(+)-salsoline
(-)-salsoline
(S)-salsoline
1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
7-O-methylsalsolinol
D-salosine
methylsalsolinol
N-methyl-(R)-salsolinol
salsoline
salsoline (-)-form
salsoline hydrochloride
salsoline hydrochloride, (R)-isomer
salsoline hydrochloride, (S)-isomer
salsoline hydrochloride, hydrate (4:4:1)
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1C2=CC(=C(C=C2CCN1)O)OC
InChIInChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3/t7-/m1/s1
InChIKeyYTPRLBGPGZHUPD-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salsoline (CAS 89-31-6): A Monomethylated Tetrahydroisoquinoline Alkaloid for Neuropharmacological Research and Cardiovascular Studies


Salsoline (CAS 89-31-6) is a monomethylated metabolite of salsolinol belonging to the tetrahydroisoquinoline (THIQ) alkaloid class, with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is an endogenous compound detected in dopamine-rich brain regions including the frontal cortex, basal ganglia, and hypothalamus, and has been implicated in the pathophysiology of Parkinson's disease and chronic alcoholism [1]. As a simple THIQ alkaloid, salsoline exhibits stereoselective pharmacological activity, with the (R)-enantiomer demonstrating distinct biological properties from the (S)-form, and is available as the naturally occurring (-)-(S)-salsoline or as the racemic mixture (±)-salsoline [2].

Why In-Class Tetrahydroisoquinoline Compounds Cannot Simply Replace Salsoline in Experimental Systems


The tetrahydroisoquinoline alkaloid class exhibits marked pharmacological divergence driven by subtle structural modifications, making direct substitution scientifically invalid. Salsoline differs from its closest analog salsolinol by a single O-methylation at the C-7 position, a modification that converts a catechol moiety to a methoxyl group and fundamentally alters receptor interaction profiles, enzymatic susceptibility, and tissue-specific pharmacology [1]. Furthermore, stereochemical configuration critically determines biological activity: the (R)-enantiomer of salsoline demonstrates substantially greater inhibitory potency against monoamine oxidase A than the (S)-enantiomer, establishing that even isomeric substitution within the same compound identity would yield non-equivalent experimental outcomes [2]. These structure-activity relationships render generic class-based substitution scientifically indefensible for any study requiring reproducible, quantifiable pharmacological endpoints.

Quantitative Differentiation Evidence: Salsoline vs. Salsolinol and Related THIQ Alkaloids


C-7 O-Methylation of Salsoline Reduces Dopamine D3 Receptor Affinity Relative to Salsolinol

In direct comparative radioligand displacement assays using rat striatal membrane preparations, salsolinol (Sal) demonstrated greater potency than salsoline (San) at displacing ³H-dopamine from D3 receptor binding sites [1]. The O-methylation at C-7 by catechol-O-methyltransferase represents a partial inactivation pathway that reduces dopaminergic receptor engagement [1].

Dopamine receptor binding Neuropharmacology Receptor affinity

Salsoline Exhibits Superior Inotropic Efficacy and Potency vs. Salsolinol in Isolated Cardiac Tissue

In a direct comparative study of dopamine-derived tetrahydroisoquinolines on isolated guinea pig papillary muscle, salsoline (SAL) demonstrated equivalent inotropic efficacy to salsolinol (SOL) at 0.32 relative to catecholamines, but exhibited markedly greater potency based on median effective dose (DE50) rankings [1]. Crucially, salsoline behaves as a partial agonist with beta-adrenergic antagonistic properties, whereas salsolinol lacks this antagonistic activity, a functional divergence attributed to the C-7 methoxyl group present only in salsoline [1].

Cardiac pharmacology Inotropic activity Beta-adrenergic receptor

(R)-Salsoline Demonstrates Competitive, Stereoselective MAO A Inhibition with Quantified Ki Value

Using highly purified human monoamine oxidase A and B preparations, (R)-salsoline was identified as a stereoselective competitive inhibitor of MAO A with a Ki of 77 μM, whereas no substrate activity was detected for either MAO A or B [1]. The stereochemical requirement is stringent: the (R)-enantiomer of all tested stereoisomers (including salsolinol, salsoline, salsolidine, and carnegine) showed competitive MAO A inhibition, with the (S)-forms demonstrating reduced or negligible activity [1].

Monoamine oxidase inhibition Enzyme kinetics Stereoselectivity

Salsoline Demonstrates Preferential α-Adrenergic Over β-Adrenergic/Dopaminergic Receptor Activity Compared to (+) THP

In a systematic radioligand binding study examining a series of THIQ alkaloids, salsoline, along with salsolinol and reticuline, exhibited a distinct receptor selectivity profile: lower potency than (+) tetrahydropapaveroline (THP) at inhibiting binding to β-adrenergic and dopaminergic receptors, but higher potency than (+) THP at inhibiting binding to α-adrenergic receptors [1]. This differential pattern establishes a unique pharmacological signature within the THIQ class.

Adrenergic receptor pharmacology Receptor binding profile CNS catecholamine systems

Physicochemical Properties of Salsoline: logP, Solubility, and Stability Parameters Relevant to Formulation

Salsoline is characterized by a logP (octanol-water) of approximately 1.51 to 1.94, indicating moderate lipophilicity that balances membrane permeability with aqueous compatibility . Its solubility profile is solvent-dependent: readily soluble in chloroform and hot alcohol, slightly soluble in water and benzene, and practically insoluble in ether . The compound is a white to off-white crystalline solid with a melting point of 214-221.5°C and an atmospheric OH rate constant of 1.80 × 10⁻¹⁰ cm³/molecule-sec, informing storage and handling conditions .

Preformulation Solubility Stability Physicochemical characterization

Validated Research and Industrial Application Scenarios for Salsoline Based on Comparative Evidence


Neuropharmacology Studies Requiring Attenuated Dopaminergic Activity with Preserved CNS Detection

For investigations of endogenous tetrahydroisoquinoline pathways in Parkinson's disease or alcoholism research where D3 receptor activation must be minimized, salsoline serves as the preferred analyte or tool compound due to its reduced dopamine receptor affinity relative to salsolinol [1]. The compound's documented presence in human brain regions including the frontal cortex, basal ganglia, and hypothalamus supports its use as a reference standard in analytical method development and biomarker studies [2].

Cardiovascular Pharmacology Investigating Mixed Beta-Adrenergic Agonist-Antagonist Profiles

Salsoline is the indicated THIQ for cardiac studies examining compounds with combined partial agonist activity and non-competitive beta-adrenergic antagonism, a functional duality absent in salsolinol [1]. Its demonstrated inotropic efficacy of 0.32 relative to catecholamines and potency comparable to isoproterenol in isolated papillary muscle preparations make it suitable for comparative pharmacological investigations of adrenergic signaling mechanisms in ventricular myocardium [1].

Enzymology Research on Stereoselective Monoamine Oxidase A Inhibition

For studies examining moderate-strength, stereoselective competitive inhibition of human MAO A, (R)-salsoline (Ki = 77 μM) provides a defined, intermediate-potency tool compound [1]. Its approximately 2.5-fold lower potency than (R)-salsolinol (Ki = 31 μM) and 13-fold lower potency than (R)-salsolidine (Ki = 6 μM) allows researchers to select the optimal inhibitor strength for their experimental system [1]. The established lack of substrate activity for either MAO A or B further supports its use as a pure inhibitor in enzymatic assays [1].

Alpha-Adrenergic Receptor Pharmacology and CNS Catecholamine Studies

Investigators focusing on α-adrenergic receptor mechanisms in the central nervous system should select salsoline over (+) THP when higher α-adrenergic potency relative to β-adrenergic/dopaminergic activity is required [1]. This inverted selectivity profile (α > β/dopaminergic) makes salsoline the appropriate THIQ alkaloid for studies examining differential adrenergic receptor subtype contributions to catecholamine signaling pathways [1].

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